molecular formula C21H19BrN2O3 B5494414 (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Cat. No.: B5494414
M. Wt: 427.3 g/mol
InChI Key: WLGWAHUNUBLGHC-YCRREMRBSA-N
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Description

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a complex organic compound that features a combination of aromatic rings, a pyrazole moiety, and a propenone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves a multi-step process. One common route includes the following steps:

    Formation of the Bromophenoxy Intermediate: The reaction of 4-bromophenol with an appropriate alkylating agent to form 4-bromophenoxyalkane.

    Methoxylation: Introduction of a methoxy group to the aromatic ring via electrophilic substitution.

    Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions involving hydrazine derivatives.

    Propenone Formation: The final step involves the condensation of the methoxylated bromophenoxy intermediate with the pyrazole derivative in the presence of a base to form the propenone moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the propenone group to an alcohol.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

    Materials Science: Utilized in the synthesis of novel polymers and materials with unique electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor Modulation: Interaction with cell surface or intracellular receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
  • (E)-3-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
  • (E)-3-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE

Uniqueness

The uniqueness of (E)-3-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromophenoxy group, in particular, allows for unique substitution reactions that are not possible with other halogenated analogs.

Properties

IUPAC Name

(E)-3-[3-[(4-bromophenoxy)methyl]-4-methoxyphenyl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O3/c1-24-13-17(12-23-24)20(25)9-3-15-4-10-21(26-2)16(11-15)14-27-19-7-5-18(22)6-8-19/h3-13H,14H2,1-2H3/b9-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLGWAHUNUBLGHC-YCRREMRBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)C=CC2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)C(=O)/C=C/C2=CC(=C(C=C2)OC)COC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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